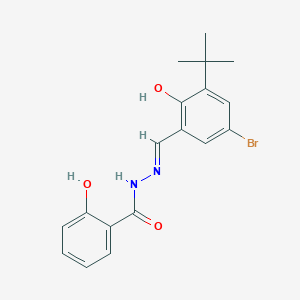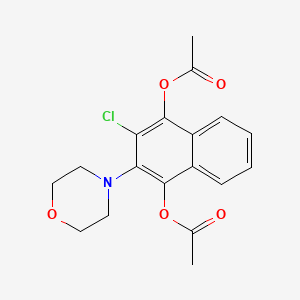![molecular formula C21H27N3O4 B5975086 2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5975086.png)
2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-2-furyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-2-furyl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. This compound is also known as EBF-1 and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of EBF-1 involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression and cell differentiation. EBF-1 also inhibits the activity of protein kinase C (PKC), which is involved in various signaling pathways. Additionally, EBF-1 has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
EBF-1 has been shown to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce tumor growth and induce apoptosis in cancer cells. EBF-1 also reduces inflammation and oxidative stress in animal models of inflammation. Additionally, EBF-1 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using EBF-1 in lab experiments is its specificity towards HDACs and PKC, which allows for the selective inhibition of these enzymes. Additionally, EBF-1 exhibits low toxicity and has a good safety profile. However, one of the limitations of using EBF-1 in lab experiments is its low solubility in water, which can make it difficult to administer in animal models.
Direcciones Futuras
There are various future directions for the study of EBF-1. One potential direction is the development of EBF-1 derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to investigate the potential therapeutic applications of EBF-1 in various diseases. The development of EBF-1 as a therapeutic agent for cancer, inflammation, and neurological disorders is an area of active research. Finally, further studies are needed to elucidate the exact mechanism of action of EBF-1 and its downstream signaling pathways.
Métodos De Síntesis
The synthesis of EBF-1 involves the reaction of 2-(2-ethoxybenzyl)-2-oxo-1-piperazinecarboxylic acid with 5-methyl-2-furfural in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with N-methylglycine ethyl ester to obtain EBF-1.
Aplicaciones Científicas De Investigación
EBF-1 has been studied extensively in scientific research for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. EBF-1 also has anti-inflammatory properties and has been shown to reduce inflammation in various animal models of inflammation. Additionally, EBF-1 has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[(5-methylfuran-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-3-27-19-7-5-4-6-16(19)14-24-11-10-22-21(26)18(24)12-20(25)23-13-17-9-8-15(2)28-17/h4-9,18H,3,10-14H2,1-2H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRGBYRRENJYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NCC3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-2-furyl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975004.png)
![N-(3-chlorophenyl)-N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5975008.png)
![3-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5975013.png)
![N-methyl-4-[(4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B5975021.png)
![N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5975033.png)
![3-{1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5975039.png)
![2-[(propoxycarbonyl)amino]ethyl hydroxy(phenyl)carbamate](/img/structure/B5975045.png)
![1-{[1-({6-[(1-cyclopropylethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5975055.png)
![7-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5975061.png)
![4-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5975078.png)
![1-[(5-chloro-2-thienyl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5975088.png)


![2,4-di-tert-butyl-6-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B5975121.png)